molecular formula C15H19N3O2 B11852071 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one CAS No. 67130-16-9

2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one

Cat. No.: B11852071
CAS No.: 67130-16-9
M. Wt: 273.33 g/mol
InChI Key: JAMIEEUPUCBZMS-UHFFFAOYSA-N
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Description

2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one typically involves the reaction of 2-ethylquinazolin-4(3H)-one with morpholine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the morpholinomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The morpholinomethyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Quinazolinone derivatives are often investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-ethylquinazolin-4(3H)-one: Lacks the morpholinomethyl group, which may result in different biological activities.

    3-(morpholinomethyl)quinazolin-4(3H)-one: Similar structure but without the ethyl group, potentially altering its properties.

    Quinazolin-4(3H)-one derivatives: A broad class of compounds with varying substituents that can influence their biological effects.

Uniqueness

2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one is unique due to the presence of both the ethyl and morpholinomethyl groups, which may confer specific biological activities and properties not found in other quinazolinone derivatives.

Properties

CAS No.

67130-16-9

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-ethyl-3-(morpholin-4-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C15H19N3O2/c1-2-14-16-13-6-4-3-5-12(13)15(19)18(14)11-17-7-9-20-10-8-17/h3-6H,2,7-11H2,1H3

InChI Key

JAMIEEUPUCBZMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CN3CCOCC3

Origin of Product

United States

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